molecular formula C13H13ClN4O3 B5221809 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

Cat. No.: B5221809
M. Wt: 308.72 g/mol
InChI Key: CEEUISPZFGJEGA-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a synthetic organic compound that features a benzamide core substituted with a nitro group, a chloro group, and an imidazole moiety

Properties

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-10-2-3-11(12(8-10)18(20)21)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEUISPZFGJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide typically involves the following steps:

    Nitration of 4-chlorobenzamide: The starting material, 4-chlorobenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Alkylation with 3-(1H-imidazol-1-yl)propylamine: The nitrated product is then reacted with 3-(1H-imidazol-1-yl)propylamine in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: 4-amino-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic effects.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the nitro and chloro groups can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, to modulate the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and an imidazole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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